

A Technical Guide to Bis-PEG2-acid for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-PEG2-acid**

Cat. No.: **B1667458**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is fundamental to the successful creation of bioconjugates. Among the diverse array of available linkers, **Bis-PEG2-acid** has emerged as a valuable tool. This in-depth technical guide provides a comprehensive overview of **Bis-PEG2-acid**, its properties, and its application in bioconjugation, with a focus on practical experimental protocols and data presentation.

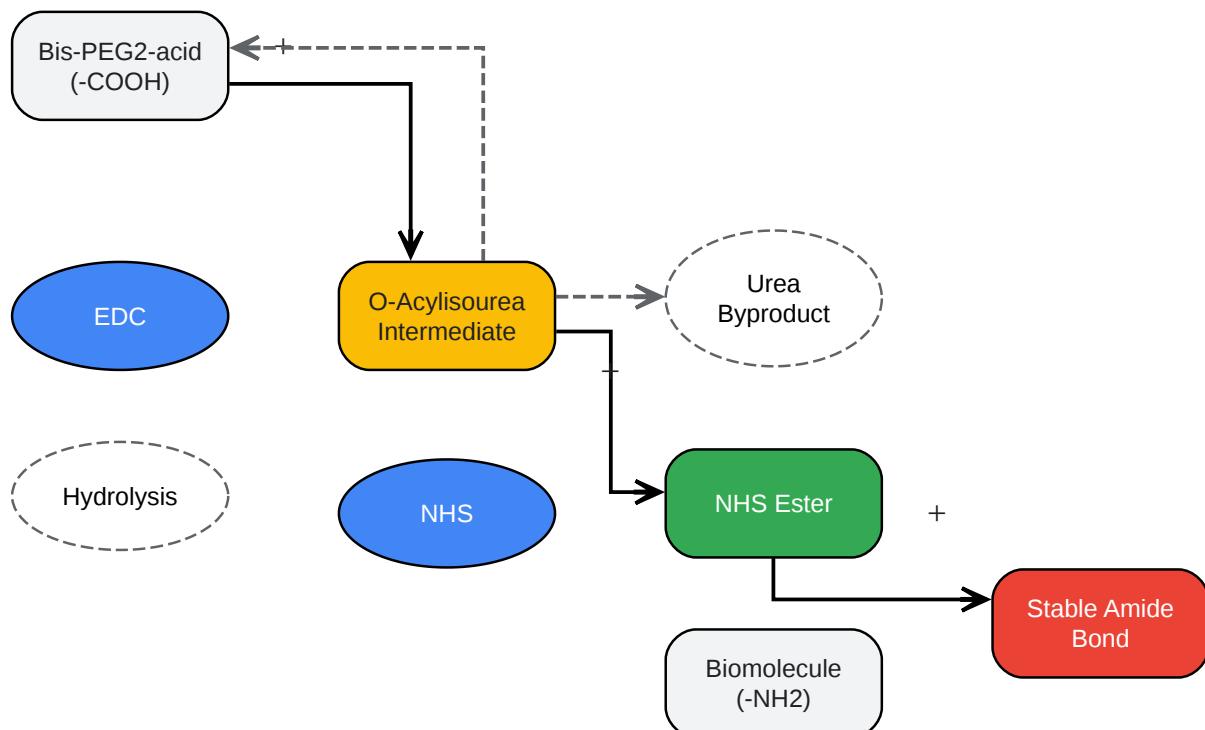
Introduction to Bis-PEG2-acid

Bis-PEG2-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] This structure imparts several advantageous properties for bioconjugation. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which is crucial for biological applications.[1][2][4] Furthermore, PEGylation, the process of covalently attaching PEG chains to molecules, is well-established for its ability to increase the stability, extend the circulation half-life, and reduce the immunogenicity of therapeutic molecules.[5][6][7]

The two terminal carboxylic acid groups provide reactive handles for conjugation to primary amine groups present on biomolecules such as proteins, peptides, and antibodies.[1][8] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][9][10]

Physicochemical Properties and Specifications

A clear understanding of the quantitative properties of **Bis-PEG2-acid** is essential for its effective use in experimental design. The following table summarizes its key specifications.


Property	Value	References
Chemical Formula	C ₈ H ₁₄ O ₆	[1]
Molecular Weight	206.19 g/mol	[1]
CAS Number	19364-66-0	[1]
Appearance	Colorless oil or solid	[11]
Purity	≥95%	[12]
Solubility	Soluble in Water, DMF, DMSO, DCM, THF, Acetonitrile	[1] [11]
Storage	-20°C for long-term storage	[1]

The Chemistry of Bioconjugation with Bis-PEG2-acid

The primary application of **Bis-PEG2-acid** in bioconjugation involves the formation of stable amide bonds between its carboxylic acid groups and primary amines on a target molecule. This is achieved through a two-step activation process using EDC and NHS.

First, EDC activates the carboxyl group of **Bis-PEG2-acid** to form a highly reactive O-acylisourea intermediate.[\[10\]](#) This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[\[10\]](#) To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[\[5\]](#)[\[10\]](#) This amine-reactive ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[\[10\]](#)

Below is a diagram illustrating the EDC/NHS activation and subsequent amidation reaction.

[Click to download full resolution via product page](#)

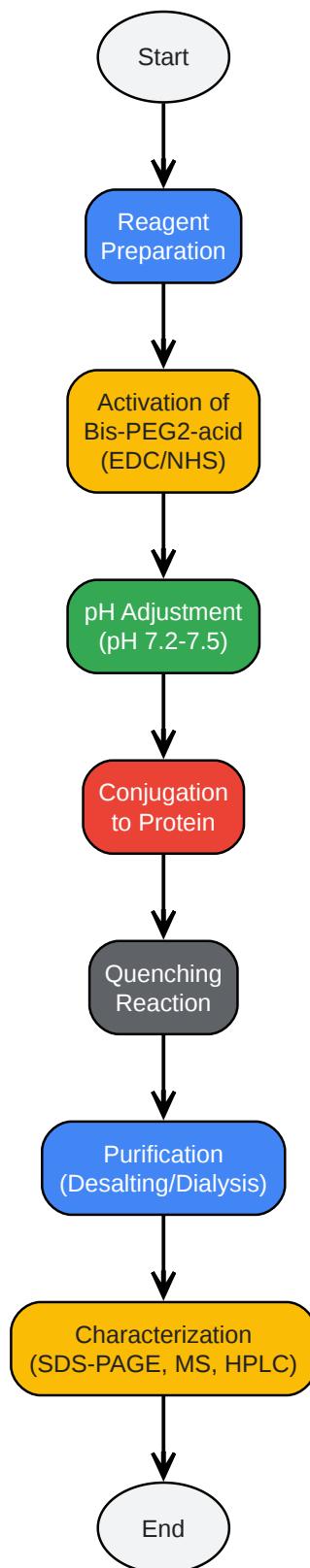
EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocol: Protein Conjugation using Bis-PEG2-acid

This protocol provides a general framework for the conjugation of a protein to another molecule using **Bis-PEG2-acid**. Optimization may be required for specific applications.

Materials:

- **Bis-PEG2-acid**
- Protein to be conjugated (in a suitable buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS


- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Desalting column or dialysis cassette for purification

Procedure:

- Reagent Preparation:
 - Equilibrate **Bis-PEG2-acid**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of **Bis-PEG2-acid** in an anhydrous organic solvent like DMF or DMSO (e.g., 10 mg/mL).
 - Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
- Activation of **Bis-PEG2-acid**:
 - In a reaction tube, combine **Bis-PEG2-acid** (e.g., 10-fold molar excess relative to the protein) with EDC (e.g., 1.5-2 fold molar excess over **Bis-PEG2-acid**) and NHS (e.g., 1.5-2 fold molar excess over **Bis-PEG2-acid**) in Activation Buffer.
 - Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.[4][9]
- Conjugation to the Protein:
 - Adjust the pH of the activated **Bis-PEG2-acid** solution to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[4][9]
 - Add the protein solution to the activated **Bis-PEG2-acid** solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

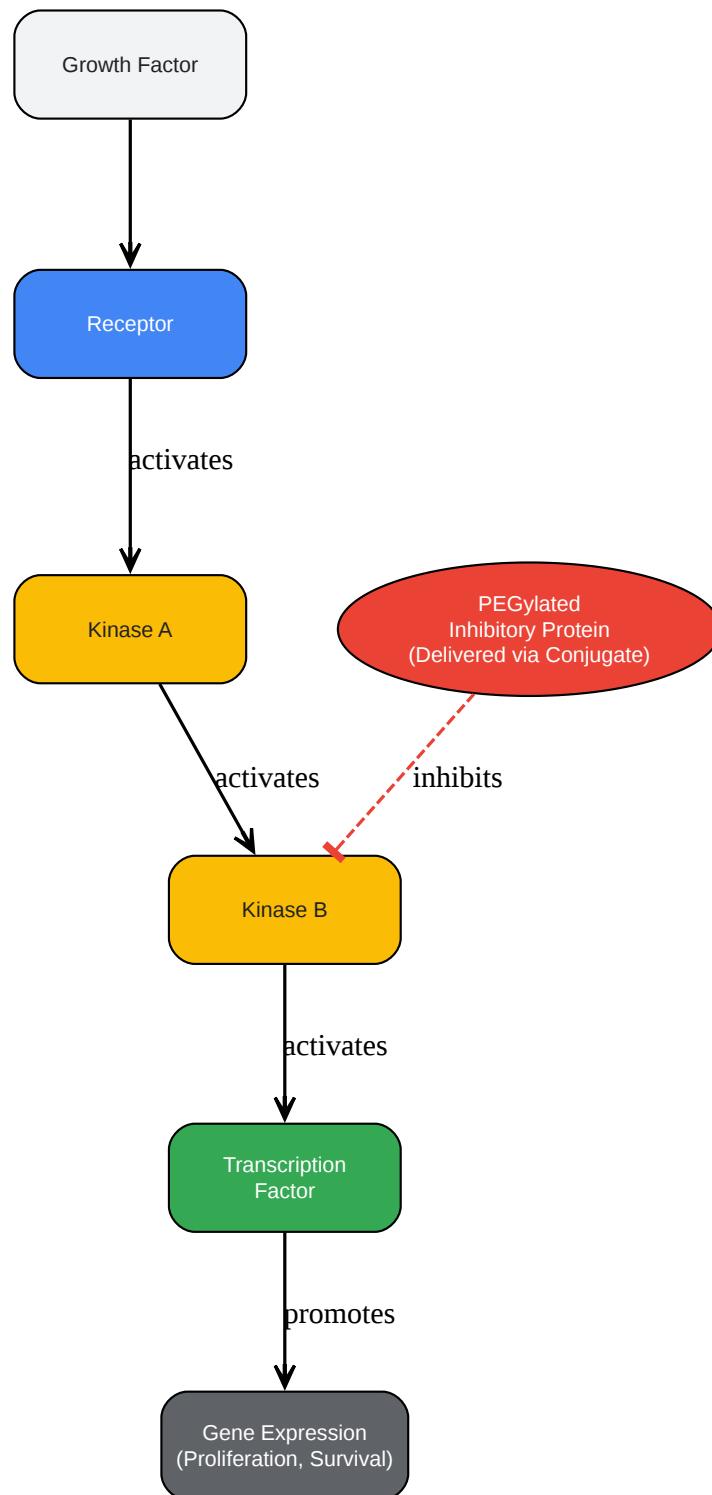
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9]
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- Characterization of the Conjugate:
 - The success of the conjugation can be confirmed by various analytical techniques, including SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and HPLC (to assess purity).[13]

The following diagram illustrates the general workflow for this experimental protocol.

[Click to download full resolution via product page](#)

Experimental workflow for protein conjugation.

Applications in Drug Development and Research


The versatility of **Bis-PEG2-acid** makes it a valuable tool in various areas of biopharmaceutical research and development.

- Antibody-Drug Conjugates (ADCs): **Bis-PEG2-acid** can be used to link cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[14][15] The PEG spacer can enhance the solubility and stability of the ADC.[14]
- PEGylation of Proteins and Peptides: Covalent attachment of **Bis-PEG2-acid** to therapeutic proteins or peptides can improve their pharmacokinetic profiles by increasing their hydrodynamic size, which reduces renal clearance and extends their in-vivo half-life.[6][16][17]
- Surface Modification: **Bis-PEG2-acid** is used to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems.[18] This PEGylated surface can reduce non-specific protein binding and improve the biocompatibility and circulation time of the delivery vehicle.[2]
- PROTACs: **Bis-PEG2-acid** can serve as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Impact on Cellular Signaling

The delivery of biologically active molecules, such as proteins, into cells can modulate cellular signaling pathways. For instance, a bioconjugate created using **Bis-PEG2-acid** to deliver a protein kinase or a phosphatase could directly influence phosphorylation cascades that govern cell growth, differentiation, and survival.

The diagram below illustrates a hypothetical scenario where a PEGylated therapeutic protein, delivered into a cell, interacts with a signaling pathway to inhibit a pro-cancerous signal.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway modulation.

Conclusion

Bis-PEG2-acid is a versatile and valuable reagent for researchers in the field of bioconjugation. Its hydrophilic PEG spacer and terminal carboxylic acid groups, combined with well-established EDC/NHS coupling chemistry, provide a reliable method for creating stable bioconjugates with improved physicochemical and pharmacological properties. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of **Bis-PEG2-acid** in a wide range of research and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 2. Bis-CH2-PEG2-acid [myskinrecipes.com]
- 3. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 13. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]

- 16. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. peg.bocsci.com [peg.bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to Bis-PEG2-acid for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667458#bis-peg2-acid-for-beginners-in-bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com